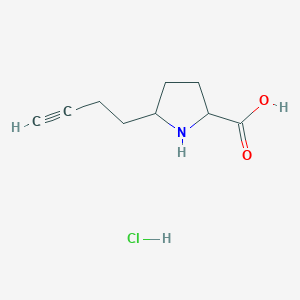
5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives is typically achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the main scaffolds of new derivatives can be the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride, is characterized by a five-membered pyrrolidine ring . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
A study by Zimmerman, Wu, and Zeng (1991) discussed the complexation behaviors of molecular tweezers, which are relevant to the synthesis and application of complex molecular structures, including those similar to 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride. The research highlighted the importance of the microenvironment around carboxylic acid groups and their interactions with nucleotide bases, showcasing the potential for designing complex molecular systems for various applications, including drug delivery and material chemistry (Zimmerman, Wu, & Zeng, 1991).
Coordination Polymers and Photophysical Properties
Sivakumar, Reddy, Cowley, and Butorac (2011) investigated lanthanide-based coordination polymers assembled from carboxylic acids, shedding light on their syntheses, crystal structures, and photophysical properties. Their work suggests the potential for using similar carboxylic acid derivatives, like 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride, in developing materials with unique optical properties for applications in photonics and electronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Antimicrobial Applications
Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives and their antimicrobial activities, highlighting the versatility of pyrrolidine carboxylic acid derivatives in synthesizing compounds with potential antimicrobial properties. This research indicates the possibility of utilizing 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antioxidant Activity
Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. The findings from this study could suggest potential applications of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in designing antioxidants with therapeutic benefits (Tumosienė et al., 2019).
Fluorescence and Optical Properties
Ge, Jia, Wang, Sun, Duan, and Wang (2014) explored the fluorescence spectral characteristics of novel oxadiazole derivatives, demonstrating the importance of structural variations on optical properties. This research points to the potential use of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in synthesizing compounds with specific fluorescence characteristics for sensing and imaging applications (Ge et al., 2014).
Propiedades
IUPAC Name |
5-but-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-3-4-7-5-6-8(10-7)9(11)12;/h1,7-8,10H,3-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLTWDIXFDMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

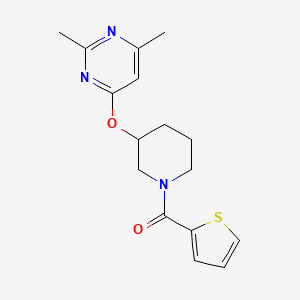
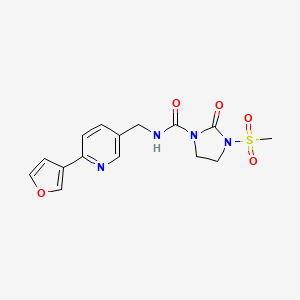
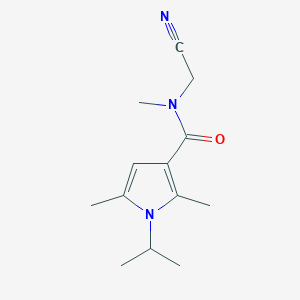
![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)
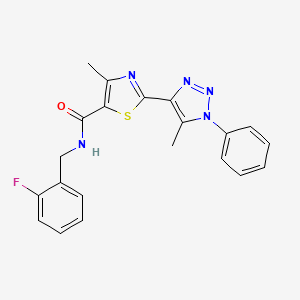
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)
![8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590718.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
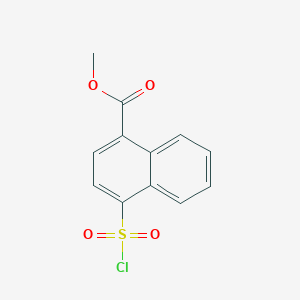
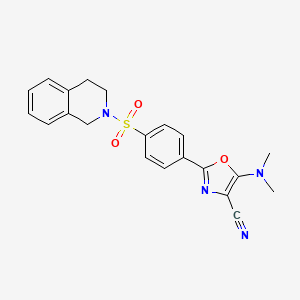
![N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590724.png)
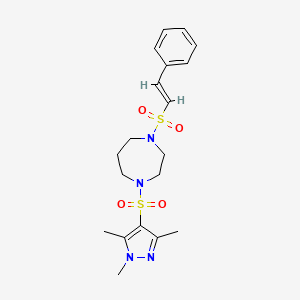
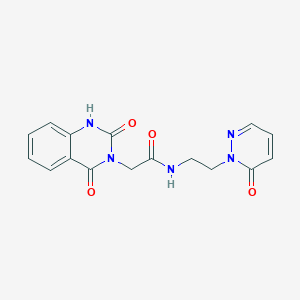
![4-cyano-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590729.png)